molecular formula C6H11NO B3005690 3-Azabicyclo[3.1.1]heptan-6-ol CAS No. 1240525-74-9; 1389441-76-2

3-Azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B3005690
CAS No.: 1240525-74-9; 1389441-76-2
M. Wt: 113.16
InChI Key: BOTJOIYABJNMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Bridged Bicyclic Scaffolds in Modern Organic Synthesis

Bridged bicyclic scaffolds are molecular structures containing two rings that share two non-adjacent atoms, known as bridgehead atoms. This arrangement imparts a rigid, three-dimensional geometry that is a departure from the often-planar structures of many traditional drug molecules. The significance of these scaffolds in modern organic synthesis is multifaceted:

Three-Dimensionality: The defined spatial arrangement of substituents on a bridged bicyclic core allows for more precise interactions with the intricate binding sites of biological targets like proteins and enzymes. This can lead to improved potency and selectivity of drug candidates.

Novel Chemical Space: The synthesis of bridged bicyclic systems opens up new areas of chemical space for exploration in drug discovery programs. These unique structures are often underrepresented in existing compound libraries.

Improved Physicochemical Properties: Incorporating bridged bicyclic motifs can lead to enhancements in key drug-like properties. For instance, increasing the fraction of sp³-hybridized carbon atoms, a characteristic of these scaffolds, can improve solubility and metabolic stability.

Bioisosteric Replacement: Bridged bicyclic fragments can serve as bioisosteres for common aromatic rings, such as benzene (B151609) or pyridine (B92270). This strategy allows for the modification of a molecule's properties while retaining its essential binding interactions.

The development of efficient synthetic methods to construct these complex frameworks is an active area of research. researchgate.netrsc.orgacs.org Strategies such as cycloaddition reactions, tandem catalysis, and strain-release cycloadditions are continually being refined to provide access to a diverse range of bridged bicyclic structures. researchwithrutgers.comnih.govresearchgate.net

Positional and Structural Features of 3-Azabicyclo[3.1.1]heptan-6-ol as a Distinct Bicyclic Amine

This compound is characterized by a heptane (B126788) (seven-membered carbon) framework arranged in a bicyclic system with a nitrogen atom at the 3-position and a hydroxyl group at the 6-position. This specific arrangement results in several key structural features:

Constrained Conformation: The [3.1.1] bicyclic system is highly constrained, which significantly limits its conformational flexibility. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Nitrogen Atom Placement: The nitrogen atom at the 3-position introduces a basic center and a potential hydrogen bond donor/acceptor, influencing the molecule's polarity and its ability to interact with biological macromolecules.

Hydroxyl Group Functionality: The hydroxyl group at the 6-position provides a handle for further chemical modification and can also participate in hydrogen bonding interactions within a binding pocket.

Stereochemistry: The nature of the bicyclic ring fusion and the substitution pattern can give rise to different stereoisomers, each with potentially distinct biological activities.

These structural and positional features make this compound a versatile building block for creating libraries of diverse compounds for screening in drug discovery and other areas of chemical research.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
IUPAC NameThis compound
Canonical SMILESOC1C2CC1CNC2
InChI KeyBOTJOIYABJNMEW-UHFFFAOYSA-N

Data sourced from various chemical databases. fluorochem.co.uk

Evolution of Research into Azabicyclo[3.1.1]heptane Systems as Versatile Building Blocks

Research into azabicyclo[3.1.1]heptane systems has evolved significantly, driven by their potential as isosteres of commonly used piperidine (B6355638) and pyridine rings in medicinal chemistry. chemrxiv.orgresearchgate.net Initially, the synthesis of these complex scaffolds was a significant challenge, limiting their widespread use.

Pioneering work in the field has led to the development of more general and scalable synthetic routes. nih.gov One notable advancement was the development of a general approach to 3-azabicyclo[3.1.1]heptanes through the reduction of spirocyclic oxetanyl nitriles. nih.gov This method has made these valuable building blocks more accessible for research.

Further research has focused on the diastereoselective synthesis of substituted azabicyclo[3.1.1]heptanes, allowing for precise control over the three-dimensional arrangement of functional groups. chemrxiv.orgresearchgate.net For instance, efficient methods have been developed for the multigram synthesis of derivatives, including bicyclic analogs of thalidomide (B1683933). chemrxiv.orgresearchgate.net

The exploration of azabicyclo[3.1.1]heptanes as nonclassical piperidine isosteres has also been a major focus. acs.org These efforts have demonstrated that the unique conformational properties of the 6-azabicyclo[3.1.1]heptane framework can lead to improved binding affinity and reduced off-target effects compared to their monocyclic counterparts. abovchem.com The development of synthetic strategies to access polysubstituted 3-azabicyclo[3.1.1]heptanes continues to be an active area of investigation, with novel methods such as silver-enabled cycloadditions of bicyclobutanes with isocyanides being reported. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOIYABJNMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389441-76-2
Record name 3-azabicyclo[3.1.1]heptan-6-ol
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Synthetic Methodologies for 3 Azabicyclo 3.1.1 Heptan 6 Ol and Its Core Scaffolds

Established Synthetic Approaches to the 3-Azabicyclo[3.1.1]heptane Core

Intramolecular Cyclization of Amino Alcohols

A foundational method for constructing the 3-azabicyclo[3.1.1]heptane core involves the intramolecular cyclization of appropriately substituted amino alcohols. This approach typically requires acidic conditions to facilitate the ring-closing reaction. Strong acids such as hydrochloric acid or sulfuric acid are often employed to promote the formation of the bicyclic structure. This method is a common strategy for creating the strained ring system from more flexible acyclic or monocyclic precursors. The resulting product is often isolated as a hydrochloride salt when hydrochloric acid is used in the cyclization step.

Diastereoselective Strecker Reaction Routes to Imide Intermediates

A more advanced and efficient route for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives utilizes a diastereoselective Strecker reaction. chemrxiv.orgresearchgate.net This methodology commences with a readily available starting material, 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.net

The key steps in this synthetic sequence are:

A diastereoselective Strecker reaction on the 3-oxocyclobutanecarboxylate to introduce an amino group and create a 1,3-disubstituted cyclobutane (B1203170) intermediate. researchgate.net

Intramolecular imide formation from this intermediate to yield the bicyclic 3-azabicyclo[3.1.1]heptane-2,4-dione. researchgate.net

Subsequent reduction and manipulation of functional groups to afford the desired 3-azabicyclo[3.1.1]heptan-6-ol.

This approach offers high stereocontrol and provides access to key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further derivatized. chemrxiv.orgresearchgate.net The utility of this method has been demonstrated in the multigram preparation of monoprotected bicyclic diamines, which are valuable building blocks in drug discovery. chemrxiv.org

Table 1: Key Intermediates in the Diastereoselective Strecker Reaction Route

Compound NameStructureRole in Synthesis
3-OxocyclobutanecarboxylateStarting material
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneKey bicyclic imide intermediate

Note: Structures are simplified representations.

Preparation of 3-Azabicyclo[3.1.1]heptan-6-one Precursors

The synthesis of 3-azabicyclo[3.1.1]heptan-6-one, a direct precursor to this compound, has been achieved through efficient multi-step processes. One notable method is a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. nih.gov This ketone serves as a versatile building block for further derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine (B6355638) derivatives. nih.gov The synthesis generally involves the cyclization of cyclobutane precursors followed by necessary functional group manipulations. The subsequent reduction of the ketone at the 6-position yields the target alcohol, this compound.

Advanced and Divergent Synthetic Strategies

Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes

Recent advancements in synthetic methodology have focused on catalyst-controlled annulations of bicyclo[1.1.0]butanes (BCBs) to construct the azabicyclo[3.1.1]heptene scaffold, which can be readily converted to the saturated 3-azabicyclo[3.1.1]heptane core. acs.orgnih.gov These methods offer divergent pathways to different isomers and functionalized derivatives.

A novel approach involves a Titanium(III)-catalyzed (3+3) annulation reaction between bicyclo[1.1.0]butanes and vinyl azides. acs.orgnih.gov This method relies on the single-electron reductive generation of carbon-centered radicals from BCBs by the Ti(III) catalyst. acs.orgnih.gov The subsequent reaction with vinyl azides leads to the formation of 2-azabicyclo[3.1.1]heptene scaffolds. acs.orgnih.gov While this specific reaction yields the 2-aza isomer, related catalyst-controlled strategies provide access to the 3-azabicyclo[3.1.1]heptene framework. For instance, scandium catalysis can promote a dipolar (3+2) annulation followed by a rearrangement to form 3-azabicyclo[3.1.1]heptenes. acs.orgnih.gov These advanced catalytic methods demonstrate high functional group tolerance and have been successfully applied in scale-up reactions, providing valuable access to a range of azabicyclic compounds. acs.orgnih.gov

Scandium-Catalyzed (3+2) Annulations with Vinyl Azides

A novel approach to the 3-azabicyclo[3.1.1]heptene scaffold involves a scandium-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with vinyl azides. acs.orgnih.gov This method proceeds through an efficient dipolar (3+2) annulation, initially forming 2-azidobicyclo[2.1.1]hexane intermediates. These intermediates then undergo a chemoselective rearrangement to yield the desired 3-azabicyclo[3.1.1]heptene core structure. acs.orgnih.gov This catalytic system demonstrates a high tolerance for various functional groups. acs.orgnih.gov The resulting 3-azabicyclo[3.1.1]heptenes can be subsequently transformed into valuable derivatives, including 3-azabicyclo[3.1.1]heptanes. acs.orgnih.gov

In a related strategy, a salen–scandium(III) triflate complex has been shown to catalyze the asymmetric (3+2) annulation of aziridines and aldehydes, producing optically active oxazolidine (B1195125) derivatives. beilstein-journals.orgbeilstein-journals.org While not directly yielding the 3-azabicyclo[3.1.1]heptane core, this methodology highlights the utility of scandium catalysis in constructing heterocyclic systems through annulation strategies. beilstein-journals.orgbeilstein-journals.org

Formal [4π+2σ] Cycloaddition with Nitrones

The formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones provides a pathway to 2-oxa-3-azabicyclo[3.1.1]heptanes, which are considered potential bioisosteres for meta-substituted arenes. nih.gov This reaction is effectively catalyzed by Europium(III) triflate (Eu(OTf)₃) under mild conditions and tolerates a variety of functional groups. nih.gov Computational studies suggest a mechanism involving the nucleophilic addition of the nitrone to the bicyclo[1.1.0]butane, followed by an intramolecular cyclization. nih.gov The utility of this method has been demonstrated in the synthesis of an analogue of the antihistamine drug Rupatadine. nih.gov

Furthermore, the development of an enantioselective formal [4π+2σ] cycloaddition of bicyclobutanes with nitrones has been achieved using asymmetric Lewis acid catalysis. researchgate.netresearchgate.net This approach allows for the synthesis of chiral hetero-bicyclo[3.1.1]heptane products with high yields and excellent enantioselectivity, constructing two congested quaternary carbon centers and a chiral aza-trisubstituted carbon center. researchgate.netresearchgate.net

FeCl₃-Catalyzed Intermolecular Formal [8π+2σ] Cycloaddition of Azaheptafulvenes with Bicyclo[1.1.0]butanes

A higher-order cycloaddition strategy for the synthesis of cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes involves the iron(III) chloride (FeCl₃)-catalyzed intermolecular formal [8π+2σ] cycloaddition of azaheptafulvenes with bicyclo[1.1.0]butanes. acs.orgacs.orgablesci.com This atom-economical reaction proceeds under mild conditions and exhibits a broad substrate scope with respect to both the azaheptafulvene and bicyclo[1.1.0]butane components. acs.orgacs.org Control experiments and DFT calculations indicate that the reaction likely follows a stepwise pathway to yield the diastereoselective product. acs.org The synthetic utility of the resulting polycyclic products has been demonstrated through scale-up experiments and further chemical transformations, including the late-stage modification of drug derivatives. acs.orgacs.org

Intramolecular Imide Formation in Cyclobutane Derivatives

An efficient and scalable approach for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular imide formation of a suitably 1,3-functionalized cyclobutane derivative. researchgate.netresearchgate.netchemrxiv.org This method has been successfully applied to multigram synthesis. researchgate.netresearchgate.netchemrxiv.org The key cyclobutane intermediate is accessible through a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate. researchgate.netresearchgate.netchemrxiv.org The resulting 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione serves as a versatile intermediate for the synthesis of various monoprotected bicyclic diamines and bridged analogs of thalidomide (B1683933). researchgate.netresearchgate.net

Photochemical [2+2] Cycloaddition Approaches for Bridged Systems

Photochemical [2+2] cycloaddition reactions offer a powerful method for constructing the bicyclo[3.1.1]heptane core. These reactions typically involve the irradiation of a suitable diene or a molecule containing two alkene moieties, leading to the formation of a cyclobutane ring and the characteristic bridged system. acs.orgresearchgate.net For instance, the intermolecular photochemical [2+2] cycloaddition of N-benzylmaleimide to alkenes has been developed to produce functionalized 3-azabicyclo[3.2.0]heptanes, which are closely related structural analogs. acs.org

A more direct approach involves the photochemical intermolecular [3σ+2σ]-cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines to construct aminobicyclo[3.1.1]heptanes. nih.gov This method provides access to trisubstituted bicyclo[3.1.1]heptanes, which can serve as bioisosteres for meta-substituted arenes. nih.gov Additionally, a photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes has been reported, further demonstrating the versatility of photochemical methods in synthesizing bridged bicyclic systems. nih.gov

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Diastereoselective Control in Key Cyclization Steps

Diastereoselective control is a key consideration in the synthesis of the 3-azabicyclo[3.1.1]heptane scaffold. One notable example is the diastereoselective Strecker reaction used to prepare 1,3-functionalized cyclobutane precursors. This reaction sets the stereochemistry that is carried through to the final 3-azabicyclo[3.1.1]heptane-2,4-dione intermediate. researchgate.netchemrxiv.org

Another powerful strategy for achieving diastereoselectivity is the (3+3) cycloaddition between bicyclobutanes and pyridinium (B92312) ylides, which dearomatizes the pyridine (B92270) ring to form azabicyclo[3.1.1]heptanes. rsc.org This reaction proceeds under ambient conditions without the need for a catalyst and demonstrates high diastereoselectivity. rsc.org A proposed stereochemical model suggests that the observed major diastereomer results from minimizing strain in the cyclization transition state. rsc.org The reaction tolerates a wide range of functional groups on both the bicyclobutane and the pyridinium ylide. rsc.org

The table below summarizes the diastereomeric ratios (d.r.) achieved in the synthesis of various 3-azabicyclo[3.1.1]heptane derivatives through the pyridinium ylide cycloaddition method.

Table 1: Diastereoselectivity in the (3+3) Cycloaddition of Bicyclobutanes and Pyridinium Ylides

Bicyclobutane Substituent Pyridinium Ylide Substituent Product Diastereomeric Ratio (d.r.) Yield (%)
Phenyl Acetyl 3a >20:1 88
4-Fluorophenyl Acetyl 3b >20:1 75
4-Chlorophenyl Acetyl 3c >20:1 68
2-Thienyl Acetyl 3d >20:1 55
Phenyl Benzoyl 3e >20:1 82
Phenyl 4-Methoxybenzoyl 3f >20:1 79
Phenyl 4-Trifluoromethylbenzoyl 3g >20:1 85
Phenyl 2-Fluorobenzoyl 3h >20:1 71
Phenyl 1-Naphthoyl 3i >20:1 65
Phenyl 4-Phenylpyridinium 3j >20:1 63
Phenyl 4-Methylpyridinium 3k >20:1 57
Phenyl Ketone 3m >20:1 70
Phenyl Amide 3n >20:1 65

Enantioselective Approaches for Chiral Azabicyclo[3.1.1]heptanes

The development of enantioselective methods to produce chiral 3-azabicyclo[3.1.1]heptanes is crucial for their application in drug discovery, as stereochemistry often dictates biological activity. While significant progress has been made in the synthesis of racemic (aza)-bicyclo[3.1.1]heptanes, the enantioselective synthesis of chiral 3-aza-BCHeps has been a more recent and challenging endeavor. nih.govacs.org

A groundbreaking approach involves a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with azomethine ylides. nih.govacs.org This method has been shown to produce a wide range of enantioenriched 3-azabicyclo[3.1.1]heptanes with high levels of diastereoselectivity and enantioselectivity, often exceeding a 20:1 diastereomeric ratio and achieving 97-99% enantiomeric excess (ee). nih.govacs.org The reaction is compatible with both mono- and disubstituted BCBs, providing an efficient route to complex tetrasubstituted bicyclic products that contain two quaternary centers. nih.govacs.org The significance of this methodology is highlighted by its successful application in preparing analogs of piperidine-containing drugs. nih.govacs.org

Another innovative strategy is the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs, catalyzed by a Brønsted acid, to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org Furthermore, a Lewis acid-catalyzed asymmetric (3+3) cycloaddition of BCBs with aromatic azomethine imines has been developed to produce fused 2,3-diazabicyclo[3.1.1]heptanes with high yields and enantioselectivities (up to 99% yield and 97% ee). rsc.org This method is notable as it represents a rare example of activating BCBs in an asymmetric (3+3) cycloaddition through a chiral Lewis acid catalyst. rsc.org

Researchers have also explored the use of chiral tridentate ligands derived from pinane (B1207555) in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating another potential avenue for creating chiral bicyclic systems. mdpi.com Additionally, an In(OTf)3/iridium relay catalysis has been successfully employed for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org This process involves the Lewis acid-catalyzed ring-opening of BCB ketones followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org

Optimization and Scalability of this compound Synthesis

The practical application of this compound and its analogs in areas like drug development necessitates efficient and scalable synthetic routes. Research has therefore focused on optimizing reaction conditions and developing methods suitable for large-scale production.

The choice of catalyst and solvent system is critical in the synthesis of this compound and its precursors, significantly influencing reaction yields and purity. For instance, the reduction of spirocyclic oxetanyl nitriles, a key step in one of the general synthetic approaches, is highly dependent on these parameters. nih.gov

Systematic optimization studies have shown that using a palladium on carbon (Pd/C, 10 wt%) catalyst under a hydrogen atmosphere is effective for this transformation. The solvent system also plays a crucial role, with different solvents potentially leading to variations in yield and the formation of byproducts. For example, the polarity of the solvent (e.g., THF vs. methanol) can affect the reaction outcome.

In other related cycloaddition reactions for synthesizing azabicyclo[3.1.1]heptane cores, earth-abundant metal ion catalysts like FeCl3 have proven to be effective. acs.org Comprehensive solvent screening in these systems has identified xylene as a superior medium, leading to improved yields. acs.org Temperature is another critical parameter that requires careful control; deviations can lead to more complex reaction mixtures and reduced yields. acs.org

The table below summarizes the impact of different catalysts and solvents on the synthesis of related bicyclic systems.

CatalystSolventReaction TypeKey FindingsReference
Pd/C (10 wt%)Methanol/THFReduction of spirocyclic oxetanyl nitrilesEffective for nitrile reduction to form the amine precursor.
FeCl3Xylene[8π+2σ] CycloadditionSuperior solvent for this cycloaddition, leading to higher yields. acs.org
Al(III) aminotriphenolate / TBABMethyl ethyl ketone (MEK)Cyclization of epoxy alcohols/aminesEffective binary catalyst system for synthesizing oxa- and aza-bicyclo[2.2.1]heptanes. nih.gov
Copper(II) complexNot specified[4π+2σ] CycloadditionChiral copper catalyst enables enantioselective synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes. chemrxiv.org

Continuous flow chemistry has emerged as a powerful tool for the synthesis of this compound and its intermediates, offering significant advantages in terms of reproducibility, safety, and purity, particularly for industrial-scale production. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and minimizing the formation of byproducts.

For instance, the large-scale synthesis of this compound can be achieved using continuous flow reactors for the cyclization reactions. Recent work has demonstrated the continuous-flow synthesis of a key intermediate on a 100 g scale with a 92% yield, utilizing Pd/C catalysts and in-line infrared (IR) monitoring to track the reaction's progress. This real-time monitoring allows for immediate adjustments to maintain optimal conditions, ensuring high purity and consistent yields.

The benefits of flow chemistry are not limited to the synthesis of the final compound. It has also been applied to the preparation of key precursors. For example, photochemical reactions, which can be inefficient in batch processes, have been significantly improved using continuous flow setups with polymer tube reactors that allow for homogeneous light irradiation. unina.itscielo.br

The ability to produce multigram quantities of 3-azabicyclo[3.1.1]heptane scaffolds is essential for their use in medicinal chemistry and drug discovery programs. chemrxiv.orgchemrxiv.org Several efficient approaches have been developed to achieve this.

One notable method relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. chemrxiv.orgresearchgate.net This key intermediate is obtained through a diastereoselective Strecker reaction using readily available 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.net This pathway has been successfully used to synthesize 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a crucial building block, on a scale of up to 30 grams. chemrxiv.org This intermediate can then be used to prepare various monoprotected bicyclic diamines and bridged analogs of thalidomide on a gram scale. chemrxiv.org

Another scalable route involves the reduction of spirocyclic oxetanyl nitriles. nih.gov The mechanism, scope, and scalability of this transformation have been thoroughly studied, demonstrating its utility for producing these bicyclic cores in significant quantities. nih.gov The primary synthetic route for this compound hydrochloride, which involves the reduction of spirocyclic oxetanyl nitriles, is noted for its high yields (>75%) in multi-gram syntheses.

Furthermore, thermal intramolecular [2+2] cycloaddition reactions have also been explored for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes. researchgate.net These methods provide reliable access to the core bicyclic structure, which can then be further functionalized.

Synthetic ApproachKey IntermediateScaleReference
Intramolecular imide formation1-amino-3-azabicyclo[3.1.1]heptane-2,4-dioneUp to 30 g chemrxiv.orgchemrxiv.org
Reduction of spirocyclic oxetanyl nitriles3-Azabicyclo[3.1.1]heptane coreMulti-gram nih.gov
Thermal intramolecular [2+2] cycloaddition3-Azabicyclo[3.1.1]heptane systemMultigram researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Azabicyclo 3.1.1 Heptan 6 Ol

Transformations of the Hydroxyl Group at the 6-Positionbenchchem.comresearchgate.net

The secondary alcohol at the 6-position is a versatile functional group that can be readily transformed into other functionalities, primarily through oxidation and reduction pathways. These reactions allow for the introduction of ketones or other derivatives, expanding the synthetic utility of the scaffold.

The oxidation of the hydroxyl group in 3-azabicyclo[3.1.1]heptan-6-ol and its N-substituted derivatives provides direct access to the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one. This transformation is a key step in many synthetic routes as the resulting ketone is a valuable intermediate for further derivatization. nih.govresearchgate.net

Standard oxidation protocols can be employed for this conversion. For instance, in related bicyclic alcohol systems, reagents such as Dess-Martin periodinane have been used effectively to yield the corresponding ketone in high yields. acs.org The oxidation of an N-protected alcohol, such as N-Boc-3-azabicyclo[3.1.1]heptan-6-ol, to its ketone counterpart is a common strategy to prepare for subsequent modifications. researchgate.net

Table 1: Oxidation of this compound Derivatives

Starting Material Reagent/Condition Product Finding Citation
N-Boc-3-azabicyclo[3.1.1]heptan-6-ol Standard Oxidation N-Boc-3-azabicyclo[3.1.1]heptan-6-one Provides a key intermediate for further functionalization, such as fluorination. researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Oxidation 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one The ketone product serves as a building block for derivatizing the cyclobutane (B1203170) ring. nih.govresearchgate.net

While the hydroxyl group itself is already in a reduced state, reduction reactions are highly relevant for derivatives of this compound, particularly the ketone. The reduction of 3-azabicyclo[3.1.1]heptan-6-one is a common method to re-introduce the alcohol, often with specific stereochemical control.

For example, the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with sodium borohydride (B1222165) (NaBH₄) proceeds stereoselectively, yielding the corresponding alcohol, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, as a single isomer. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the ketone functionality. smolecule.com

Substitution Reactions and Introduction of Functional Groupsbenchchem.comresearchgate.net

Beyond transformations of the hydroxyl group, the rigid bicyclic scaffold of 3-azabicyclo[3.1.1]heptane allows for the introduction of various functional groups through substitution reactions. These modifications can target the cyclobutane ring or involve the direct replacement of the hydroxyl group.

The ketone intermediate, specifically 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been identified as a promising building block for the selective derivatization of the cyclobutane portion of the molecule. nih.govresearchgate.net This allows for the synthesis of novel, conformationally restricted piperidine (B6355638) derivatives by introducing substituents onto the four-membered ring, thereby accessing unique chemical space for drug discovery. nih.gov

Fluorine is a critical element in medicinal chemistry, and its introduction into the 3-azabicyclo[3.1.1]heptane scaffold can significantly alter properties such as metabolic stability and binding affinity. The hydroxyl group of this compound and its ketone derivative are key starting points for fluorination reactions. researchgate.net

Deoxyfluorination of N-Boc-protected isomeric alcohols (cis- and trans-5) can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or, more effectively, morpholinosulfur trifluoride (Morph-DAST), which provides the corresponding monofluorinated products in high yields (74-77%). researchgate.net Furthermore, the ketone intermediate can be converted into a gem-difluoro derivative. Treatment of N-Boc-3-azabicyclo[3.1.1]heptan-6-one with DAST results in the formation of 6,6-difluoro-3-azabicyclo[3.1.1]heptane. researchgate.netactivate-scientific.com

Table 2: Fluorination Reactions on the 6-Azabicyclo[3.1.1]heptane Core

Starting Material Reagent Product Yield Citation
cis-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol Morph-DAST trans-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane 77% researchgate.net
trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol Morph-DAST cis-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane 74% researchgate.net
N-Boc-6-azabicyclo[3.1.1]heptan-3-one DAST N-Boc-3,3-difluoro-6-azabicyclo[3.1.1]heptane 60% researchgate.net

Note: Data is for the analogous 6-azabicyclo[3.1.1]heptane system, demonstrating the applicable chemistry.

The secondary amine at the 3-position of the bicyclic system is a nucleophilic site that can be readily acylated to form amide derivatives. researchgate.net This transformation is a standard method for building more complex molecules from the core scaffold. The formation of amides is typically achieved by reacting the amine with an activated carboxylic acid, such as an acyl chloride, or by using standard peptide coupling conditions. google.com

In analogous bicyclic amine systems, amide bond formation is efficiently carried out using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com These well-established methods are directly applicable to this compound (after protection of the alcohol) or its derivatives to generate a diverse library of amide compounds.

Mechanisms of Key Chemical Transformations

The formation and derivatization of the 3-azabicyclo[3.1.1]heptane skeleton are achieved through several key chemical transformations, each with a distinct underlying mechanism. These reactions are fundamental to accessing a diverse range of structurally complex molecules built upon this bicyclic core.

One of the classical and straightforward methods for constructing the 3-azabicyclo[3.1.1]heptane framework is through the intramolecular cyclization of 1,3-functionalized amino alcohols . This transformation is typically carried out under acidic conditions, utilizing strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.net The mechanism is initiated by the protonation of either the hydroxyl or the amino group of the precursor molecule. This protonation enhances the electrophilicity of the carbon atom attached to the hydroxyl group or converts the amino group into a better leaving group. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom on the activated carbon center leads to the closure of the second ring, forming the characteristic bicyclic system of this compound. researchgate.net The reaction conditions, including temperature and acid concentration, are carefully controlled to optimize the yield and minimize side reactions.

A more contemporary and efficient route for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including precursors to this compound, involves a diastereoselective Strecker reaction followed by intramolecular imide formation . researchgate.netchemrxiv.org This multi-step synthesis commences with a readily available 3-oxocyclobutanecarboxylate. researchgate.netchemrxiv.org The Strecker synthesis, in its essence, involves the reaction of a carbonyl compound with an amine and a cyanide source. In this specific application, the ketone on the cyclobutane ring reacts to form an α-aminonitrile. The diastereoselectivity of this step is crucial for controlling the stereochemistry of the final product. Following the Strecker reaction, the resulting 1,3-functionalized cyclobutane derivative undergoes an intramolecular imide formation. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net This cyclization cascade leads to the formation of a bicyclic intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. researchgate.net Subsequent reduction of the dione (B5365651) and other functional group manipulations can then yield this compound.

Another significant transformation involves the reduction of spirocyclic oxetanyl nitriles . researchgate.netresearchgate.netnih.gov This method has been developed into a general approach for synthesizing 3-azabicyclo[3.1.1]heptanes. researchgate.netnih.gov The reaction proceeds by the reduction of the nitrile group, which can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Unexpectedly, this reduction can trigger a ring-opening of the strained oxetane (B1205548) ring, followed by an intramolecular cyclization to form the 3-azabicyclo[3.1.1]heptane core. researchgate.net The mechanism, scope, and scalability of this transformation have been studied, revealing its utility in producing these bicyclic systems. researchgate.netnih.gov Computational studies have suggested that the isomerization of the initially formed amine intermediate into the final product can be influenced by the presence of Lewis acids, such as Li⁺ ions, which can accelerate the reaction. researchgate.net

The following table provides a summary of these key chemical transformations and their mechanistic features.

Transformation Starting Material Key Reagents/Conditions Mechanistic Steps Product
Intramolecular Cyclization1,3-functionalized amino alcoholStrong acids (e.g., HCl, H₂SO₄)1. Protonation of hydroxyl or amino group. 2. Intramolecular nucleophilic attack by the nitrogen atom. 3. Ring closure.This compound
Diastereoselective Strecker Reaction & Imide Formation3-Oxocyclobutanecarboxylate1. Amine, Cyanide source 2. Subsequent cyclization conditions1. Formation of an α-aminonitrile via Strecker reaction. 2. Intramolecular imide formation. 3. Reduction of the resulting dione.This compound
Reduction of Spirocyclic Oxetanyl NitrilesSpirocyclic oxetanyl nitrileReducing agents (e.g., LiAlH₄)1. Reduction of the nitrile to an amine. 2. Ring-opening of the oxetane. 3. Intramolecular cyclization.3-Azabicyclo[3.1.1]heptane derivative

These mechanistic pathways highlight the sophisticated chemical strategies employed to synthesize and derivatize this compound, a compound of significant interest due to its three-dimensional structure that can serve as a bioisostere for aromatic rings in drug discovery.

Conformational Analysis and Stereochemical Implications of 3 Azabicyclo 3.1.1 Heptan 6 Ol Scaffolds

Conformational Restrictions and Preferred Geometries of the Bicyclic Ring System

The 3-azabicyclo[3.1.1]heptane ring system is characterized by significant conformational restrictions due to its bridged bicyclic nature. This rigidity results in a well-defined three-dimensional shape, which is a desirable trait in drug design for achieving specific interactions with biological targets. The bicyclo[3.1.1]heptane core, in general, exhibits substantial angular strain, with the bridgehead carbons maintaining fixed spatial relationships.

The geometric parameters of the bicyclo[3.1.1]heptane system have been compared to those of meta-substituted benzene (B151609), revealing similarities in the distances and angles between substituent vectors, making it an effective meta-benzene isostere. nih.gov

Table 1: Comparison of Geometric Parameters

ScaffoldDistance r (Å)Distance d (Å)Angle φ (°)
meta-Benzene2.48–2.524.93–5.05116–122
Bicyclo[3.1.1]heptane2.21–2.224.75–4.77120–124
3-Oxabicyclo[3.1.1]heptane2.23–2.244.75–4.76120–123

Data sourced from crystallographic analysis, highlighting the geometric similarities between the bicyclic systems and meta-benzene. nih.gov

Stabilization of Piperidine (B6355638) Ring Conformations (Boat and Distorted Chair)

One of the most intriguing aspects of the 3-azabicyclo[3.1.1]heptane scaffold is its ability to stabilize conformations of the embedded piperidine ring that are typically higher in energy, such as the boat and distorted chair forms. researchgate.netacs.org In monocyclic piperidines, the chair conformation is overwhelmingly favored. However, the constraints of the bicyclic system can force the piperidine moiety into these less common arrangements.

Analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes has shown that cis isomers can be considered as analogs of the common 1,4-disubstituted piperidine chair conformer. acs.org Conversely, the trans isomers are regarded as analogs of the unusual "boat" conformation of piperidine. acs.orgenamine.net This conformational control is a direct result of the bicyclic structure.

In certain derivatives, such as epimeric secondary alcohols of 3-azabicyclo[3.3.1]nonan-9-ones, a related bicyclic system, the piperidine ring adopts a boat form due to intramolecular hydrogen bonding between the nitrogen's lone pair and the hydroxyl group's proton. researchgate.net This illustrates how subtle stereochemical changes can dictate the preferred conformation of the heterocyclic ring within a bicyclic framework.

Table 2: Conformation of Piperidine Ring in Substituted 6-Azabicyclo[3.1.1]heptanes

IsomerPiperidine Ring Conformation
cisDistorted Chair acs.orgenamine.net
transBoat acs.orgenamine.net

Stereoconfiguration Determination through Spectroscopic and Crystallographic Methods

The determination of the precise stereoconfiguration of 3-azabicyclo[3.1.1]heptan-6-ol and its derivatives relies heavily on a combination of spectroscopic and crystallographic techniques. X-ray crystallography provides unambiguous proof of the solid-state conformation and the relative stereochemistry of substituents. nih.gov It has been used to confirm the endo/exo configuration of the hydroxyl group and to analyze the bond lengths and angles within the strained bicyclic system.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY experiments, is crucial for determining the stereochemistry in solution. wiley-vch.de For instance, Nuclear Overhauser Effect (NOE) correlations can establish the spatial proximity of protons, allowing for the assignment of axial or equatorial positions of substituents on the piperidine ring. wiley-vch.de

The stereoselective synthesis of these compounds, often starting from precursors like 3-oxocyclobutanecarboxylate, allows for the controlled formation of specific diastereomers. researchgate.net The subsequent characterization of these diastereopure compounds by methods such as X-ray diffraction confirms that they can mimic distinct conformations of the piperidine ring, such as a distorted 3D chair or a rare boat conformation. enamine.net

Theoretical and Computational Studies on 3 Azabicyclo 3.1.1 Heptan 6 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 3-Azabicyclo[3.1.1]heptan-6-ol. These computational methods provide a detailed picture of the molecule's shape and electronic properties, which are crucial for its chemical behavior and biological activity.

The stereochemistry of the hydroxyl group, whether in the endo or exo configuration, significantly impacts the molecule's physicochemical properties. Computational modeling can help predict the relative stabilities of these isomers. For instance, the endo isomer may exhibit greater aqueous solubility due to the potential for intramolecular hydrogen bonding with the nitrogen atom.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁NO uni.lu
Molecular Weight 113.16 g/mol
XlogP (predicted) -0.4 uni.lu
Topological Polar Surface Area 23.5 Ų nih.gov
Monoisotopic Mass 113.08406 Da uni.lu

Computational Analysis of Ring Strain and Energetic Profiles

The bicyclo[3.1.1]heptane core of this compound is characterized by significant ring strain due to its bridged structure. Computational analysis is essential for quantifying this strain energy and understanding its implications for the molecule's reactivity and conformational dynamics. The rigid nature of this bicyclic system limits its conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

Energetic profiles calculated through computational methods can map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. These calculations have shown that the bicyclo[3.1.1]heptane framework has substantial conformational restrictions, with the bridgehead carbons maintaining fixed spatial relationships. This inherent rigidity is a key feature that distinguishes it from more flexible acyclic or monocyclic structures.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving complex molecules like this compound. sumitomo-chem.co.jp DFT calculations can provide detailed insights into the transition states and intermediates of a reaction, helping to elucidate the most likely pathway. sumitomo-chem.co.jpacs.org

For instance, DFT calculations have been used to study the formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones, a reaction that can be used to synthesize multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, which are structural analogs of this compound. researchgate.net These calculations supported a mechanism involving nucleophilic addition followed by intramolecular cyclization. researchgate.net Similarly, DFT has been employed to understand the mechanism of FeCl₃-catalyzed cycloaddition reactions for the synthesis of related aza-bicyclo[3.1.1]heptane systems. acs.org The calculations indicated a stepwise pathway involving the formation of a zwitterionic intermediate. acs.org

Systematic investigations using a combination of experimental techniques and DFT calculations have also been used to study the conformations of related N,N'-diacylhydrazines, providing insights into the steric and stereoelectronic effects that stabilize different isomers. acs.org While not directly on this compound, these studies showcase the power of DFT in understanding the conformational behavior of complex nitrogen-containing heterocycles.

Molecular Docking Simulations to Explore Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to understand the interactions between a ligand, such as a derivative of this compound, and its biological target.

For the related 3,6-diazabicyclo[3.1.1]heptane scaffold, molecular docking studies have been instrumental in understanding its binding to various receptors, including opioid and nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov These simulations have helped to identify key interactions and rationalize the observed binding affinities. researchgate.net

Hydrogen bonds are crucial for the specific and high-affinity binding of ligands to protein receptors. Molecular docking simulations can identify potential hydrogen bonding interactions between a ligand and the amino acid residues in the binding site. In the context of histamine (B1213489) H1 receptor antagonists, molecular docking simulations of compounds containing the 3-azabicyclo[3.1.1]heptane scaffold have revealed the importance of hydrogen bonding. For example, simulations have shown that the bicyclic structure can facilitate optimal hydrogen bonding with the Asp107 residue in the H1 receptor.

In addition to hydrogen bonding, π-stacking interactions can significantly contribute to the binding affinity of a ligand. These interactions occur between aromatic rings. While this compound itself is a saturated bicyclic system, its derivatives often incorporate aromatic substituents. Molecular docking studies have shown that the rigid conformation of the 3-azabicyclo[3.1.1]heptane core can position these aromatic groups for favorable π-stacking interactions with aromatic residues in the receptor binding pocket, such as Phe432 in the histamine H1 receptor.

The position of the nitrogen atom within the bicyclic framework has a significant influence on the molecule's dipole moment and its interactions with the receptor. Molecular docking simulations have suggested that the specific placement of the nitrogen in the 3-azabicyclo[3.1.1]heptane structure enhances dipole interactions with the receptor. Furthermore, the rigid nature of the scaffold reduces the conformational freedom of the molecule. This pre-organization for binding can lead to a lower entropic penalty upon receptor engagement, as less conformational rearrangement is required for the molecule to adopt its bioactive conformation. This can contribute to a higher binding affinity compared to more flexible analogs.

Applications of 3 Azabicyclo 3.1.1 Heptan 6 Ol in Advanced Organic Synthesis and Bioisosteric Design

Role as a Versatile Building Block for Complex Molecules

The unique structural framework of 3-Azabicyclo[3.1.1]heptan-6-ol makes it an attractive starting material for the synthesis of more intricate molecular architectures. Its bicyclic nature allows for diverse chemical modifications, positioning it as a key precursor in the creation of novel derivatives.

Synthesis of Novel Piperidine (B6355638) Derivatives

The 3-azabicyclo[3.1.1]heptane core is increasingly recognized as a conformationally restricted piperidine surrogate. acs.orgnih.gov This structural feature is highly desirable in drug discovery, as restricting the conformation of a molecule can lead to enhanced biological activity and selectivity. researchgate.net For instance, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a derivative of this compound, has been synthesized on a multigram scale and serves as a promising building block for creating novel piperidine derivatives with fixed conformations. acs.orgnih.gov The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, which act as nonclassical piperidine isosteres, has also been achieved on a large scale. acs.org These syntheses often involve the selective derivatization of the cyclobutane (B1203170) ring within the bicyclic system. acs.org

The development of synthetic methods to produce polysubstituted piperidines is a significant area of modern organic chemistry. mdpi.com The use of bicyclic precursors like this compound provides a strategic advantage in controlling the stereochemistry and conformational flexibility of the resulting piperidine derivatives. acs.orgresearchgate.net

Precursor for Advanced Heterocyclic Intermediates

The 3-azabicyclo[3.1.1]heptane scaffold is a valuable precursor for a variety of advanced heterocyclic intermediates. A practical, multigram-scale synthesis of derivatives like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been developed. chemrxiv.org This was achieved through a diastereoselective Strecker reaction followed by intramolecular imide formation. chemrxiv.org This intermediate is then used to synthesize monoprotected bicyclic diamines, which are valuable building blocks in medicinal chemistry. chemrxiv.org

Furthermore, the 6-azabicyclo[3.1.1]heptane scaffold, closely related to this compound, has been utilized to create fluorinated building blocks for drug discovery. researchgate.net These fluorinated analogs of piperidine exhibit unique physicochemical properties, which can be fine-tuned by the position of the fluorine substituent. researchgate.net The synthesis of these complex heterocyclic systems often starts from readily available materials, highlighting the efficiency of these synthetic routes. acs.orgresearchgate.net

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties, is a key strategy in drug design to enhance a compound's pharmacokinetic and pharmacodynamic profile. researchgate.net The 3-azabicyclo[3.1.1]heptane scaffold has proven to be a highly effective bioisostere for several common ring systems. chemrxiv.org

3-Azabicyclo[3.1.1]heptane as a Nonclassical Piperidine Isostere

The piperidine ring is a common motif in many FDA-approved drugs. researchgate.net However, its flexibility can sometimes be a disadvantage. The rigid structure of 3-azabicyclo[3.1.1]heptane makes it an excellent nonclassical isostere for piperidine, offering conformational restriction that can lead to improved biological activity. researchgate.netacs.org

Research has focused on the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes as advanced analogs of piperidine. acs.org These bicyclic compounds can be considered as constrained "boat" or "chair" conformers of piperidine, depending on the stereochemistry of the substituents. acs.org The synthesis of these isosteres has been achieved on a large scale, making them readily available for drug discovery programs. acs.org

Original Moiety Bioisosteric Replacement Key Advantage Reference
Piperidine3-Azabicyclo[3.1.1]heptaneConformational Restriction researchgate.netacs.org
"Chair" Piperidinecis-3-Substituted 6-Azabicyclo[3.1.1]heptane3D Analog of Common Conformer acs.org
"Boat" Piperidinetrans-3-Substituted 6-Azabicyclo[3.1.1]heptaneStabilized Unusual Conformation acs.org

3-Azabicyclo[3.1.1]heptane as a Saturated Bioisostere for Pyridine (B92270)

The replacement of aromatic rings with saturated, three-dimensional scaffolds is a growing trend in medicinal chemistry aimed at improving the physicochemical properties of drug candidates. thieme-connect.com The 3-azabicyclo[3.1.1]heptane core has been identified as a saturated bioisostere for the pyridine ring. chemrxiv.orgthieme-connect.com

A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed, making these pyridine mimetics accessible for broader use. chemrxiv.orgthieme-connect.com X-ray crystallographic analysis has confirmed the high structural similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. chemrxiv.org When this scaffold was incorporated into the antihistamine drug Rupatadine in place of the pyridine ring, a significant improvement in solubility, metabolic stability, and lipophilicity was observed. chemrxiv.org This demonstrates the practical utility of this bioisosteric replacement in drug design. chemrxiv.orgresearchgate.net

Property Rupatadine (with Pyridine) Analog (with 3-Azabicyclo[3.1.1]heptane) Reference
Aqueous Solubility29 µM365 µM chemrxiv.org
Metabolic Half-life (t1/2)3.2 min35.7 min chemrxiv.org

3-Azabicyclo[3.1.1]heptanes as Bioisosteres of Meta-Substituted Arenes

Identifying saturated isosteres that accurately mimic the geometry of meta-substituted arenes has been a challenge in drug design. researchgate.netspringernature.com The bicyclo[3.1.1]heptane scaffold has emerged as a promising solution, with its bridgehead substituents mapping precisely onto the geometry of meta-substituted benzenes. researchgate.netacs.org The angle between the exit vectors is nearly identical (119-120°), and the distance between substituents is also similar. chemrxiv.org

The introduction of a nitrogen atom to create 3-azabicyclo[3.1.1]heptanes extends this concept to mimic meta-substituted pyridines and other arenes. chemrxiv.org Similarly, 3-oxabicyclo[3.1.1]heptanes have been developed as water-soluble bioisosteres of meta-benzenes. chemrxiv.org The replacement of a central benzene (B151609) ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane scaffold resulted in a patent-free analog with nanomolar potency, reduced lipophilicity, and significantly improved water solubility. researchgate.netchemrxiv.org

Scaffold Mimics Key Geometric Feature Reference
Bicyclo[3.1.1]heptanemeta-Substituted BenzeneSimilar exit vector angle (~120°) and substituent distance chemrxiv.orgresearchgate.net
3-Azabicyclo[3.1.1]heptanemeta-Substituted Pyridine/AreneSimilar geometry with incorporated nitrogen researchgate.netchemrxiv.org
3-Oxabicyclo[3.1.1]heptanemeta-Substituted BenzeneImproved water solubility researchgate.netchemrxiv.org

3-Oxa-6-azabicyclo[3.1.1]heptane as a Morpholine Isostere

In the realm of medicinal chemistry, the strategic replacement of common structural motifs with isosteres is a key strategy for optimizing drug-like properties. 3-Oxa-6-azabicyclo[3.1.1]heptane has emerged as a noteworthy isostere of morpholine, a heterocycle frequently found in approved drugs. thieme-connect.com This bicyclic amine is of particular interest because it is achiral and exhibits lipophilicity similar to that of morpholine, as suggested by cLogP calculations of derived analogues. thieme-connect.comthieme-connect.comresearchgate.net

The development of bridged bicyclic morpholines like 3-oxa-6-azabicyclo[3.1.1]heptane aims to create analogues with potentially enhanced biological activity and metabolic stability compared to their morpholine-containing counterparts. thieme-connect.com The rigid structure of the bicyclic system provides a distinct conformational profile compared to the flexible chair-like conformation of morpholine, which can lead to improved selectivity and potency for biological targets. The first synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate was achieved in a seven-step sequence, making this novel building block accessible for broader use in drug discovery research. thieme-connect.comthieme-connect.com

Comparative Physicochemical and Pharmacokinetic Properties of Bioisosteric Analogues

Studies on analogues have provided insights into these properties. For instance, cLogP calculations for an analogue of 3-oxa-6-azabicyclo[3.1.1]heptane suggest its lipophilicity is comparable to morpholine. thieme-connect.com The table below presents a comparison of physicochemical properties for this compound and a derivative.

CompoundlogPSolubility (mg/mL)
This compound0.5–1.2~10 (in DMSO)
3-Benzyl-6-trifluoromethyl derivative2.8–3.5~5 (in DMSO)

This table is based on data from a single source and may not be exhaustive.

Conformationally Constrained Scaffolds in Peptide and Peptidomimetic Design

The rigid structure of the 3-azabicyclo[3.1.1]heptane framework makes it a valuable tool in the design of conformationally constrained peptides and peptidomimetics. researchgate.net Constraining the conformation of a peptide to its bioactive form can lead to increased affinity for its target. nih.gov The use of unnatural amino acids with restricted conformations is a successful strategy in designing peptidomimetics with enhanced properties such as proteolytic stability and bioavailability. d-nb.info

The 6-azabicyclo[3.1.1]heptane scaffold, a related bicyclic system, has been explored as a piperidine isostere. researchgate.net Analysis of its molecular structure revealed that the conformational restriction stabilizes boat and distorted chair conformations of the piperidine ring within the bicyclic system. researchgate.net This highlights the potential of such scaffolds to mimic and stabilize specific conformations of more flexible ring systems, a desirable feature in rational drug design.

Development of Compound Libraries Based on the this compound Scaffold

The development of compound libraries based on novel scaffolds is a cornerstone of modern drug discovery. The this compound scaffold and its derivatives serve as versatile building blocks for creating such libraries. For example, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been identified as a promising starting material for the synthesis of diverse, conformationally restricted piperidine derivatives. nih.govresearchgate.net

The synthesis and diversification of densely functionalized azetidine (B1206935) ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems, including those related to the 3-azabicyclo[3.1.1]heptane core. researchgate.net The ability to generate large libraries of such compounds allows for the exploration of their potential in targeting the central nervous system and other therapeutic areas. researchgate.net Efficient and scalable synthetic routes, such as the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, are crucial for enabling the comprehensive evaluation of these compound classes. chemrxiv.org

Catalytic Applications of this compound and its Derivatives

While the primary focus of research on this compound and its analogues has been in medicinal chemistry, their unique structural and chemical properties also suggest potential applications in catalysis. The compound's reactivity profile allows for its use as a catalyst or reagent in various organic reactions, which could facilitate the development of new synthetic methodologies.

Derivatives of related bicyclic systems have been utilized in catalytic processes. For instance, the N-benzyl group of 3-benzyl-3-azabicyclo[3.1.0]hexane can be removed by catalytic hydrogenation using a palladium catalyst. google.com While specific catalytic applications of this compound itself are not extensively documented in the provided search results, the chemical functionalities present—a secondary amine and a secondary alcohol on a rigid scaffold—suggest potential for its use as a chiral ligand or organocatalyst in asymmetric synthesis. Further research in this area could uncover novel catalytic activities.

Future Directions and Unexplored Avenues in 3 Azabicyclo 3.1.1 Heptan 6 Ol Research

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

While methods exist for constructing the 3-azabicyclo[3.1.1]heptane core, the development of more efficient and highly stereoselective routes to specific derivatives like 3-azabicyclo[3.1.1]heptan-6-ol remains a key area of future research. Current synthetic approaches often involve multi-step sequences that can be lengthy and may not provide optimal control over the stereochemistry at the C-6 position, which is crucial for determining biological activity.

Future efforts will likely focus on:

Asymmetric Catalysis: The development of novel catalytic systems that can introduce the hydroxyl group at the C-6 position with high enantioselectivity and diastereoselectivity. This could involve chiral catalysts for reactions such as asymmetric hydroboration-oxidation or dihydroxylation of a suitable unsaturated precursor.

Enzymatic Resolutions: Utilizing enzymes to resolve racemic mixtures of this compound or its precursors could provide a highly efficient route to enantiopure products.

Novel Cyclization Strategies: The exploration of new intramolecular cyclization reactions to construct the bicyclic core with the C-6 hydroxyl group already in place. Photochemical [2+2] cycloadditions, for instance, have been used to create substituted 3-azabicyclo[3.2.0]heptanes and could be adapted for the [3.1.1] system. researchgate.net

A comparison of potential future synthetic strategies is outlined below:

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric CatalysisHigh stereocontrol, potentially fewer steps.Catalyst design and optimization for the specific substrate.
Enzymatic ResolutionHigh enantioselectivity, mild reaction conditions.Enzyme screening and optimization, separation of enantiomers.
Novel CyclizationAccess to novel precursors, potential for convergency.Development of new reaction methodologies, control of regioselectivity and stereoselectivity.

Exploration of Undiscovered Chemical Transformations and Derivatization Pathways

The functional handles of this compound—the secondary amine and the hydroxyl group—offer numerous possibilities for derivatization to explore new chemical space and modulate biological activity. Future research will delve into undiscovered chemical transformations to create novel analogs with improved properties.

Key areas for exploration include:

Derivatization of the C-6 Hydroxyl Group: Beyond simple ether and ester formation, exploration of more complex functionalizations such as glycosylation, phosphorylation, or conversion to other functional groups (e.g., amines, halides) could yield compounds with unique biological profiles.

N-Functionalization: The secondary amine can be functionalized through a wide range of reactions, including reductive amination, acylation, and arylation, to introduce diverse substituents that can interact with biological targets.

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the strained bicyclic system under various conditions could lead to novel scaffolds. For example, photochemically induced ring expansion has been shown to convert bicyclo[1.1.1]pentane imines into bicyclo[3.1.1]heptanes. acs.org

The table below summarizes potential derivatization pathways:

Functional GroupDerivatization PathwayPotential New Compound Classes
C-6 HydroxylGlycosylationGlycoconjugates
C-6 HydroxylPhosphorylationPhosphoesters
Secondary AmineReductive AminationN-alkylated derivatives
Secondary AmineBuchwald-Hartwig AminationN-arylated derivatives

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

Computational modeling is a powerful tool for accelerating drug discovery by predicting the properties of novel compounds before their synthesis. For derivatives of this compound, advanced computational methods can provide valuable insights into their structure-activity relationships (SAR) and structure-property relationships (SPR).

Future computational studies will likely involve:

Quantum Mechanics (QM) Calculations: To accurately model the three-dimensional structure and electronic properties of this compound and its derivatives.

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of these molecules and how they interact with biological targets such as proteins and enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of this compound derivatives with their biological activity. The use of exit vector plots (EVP) has already been shown to be useful in analyzing the molecular structure of related 3-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.netnih.gov This approach can be extended to the 6-ol derivatives to guide the design of new analogs with improved potency and selectivity. researchgate.net

The application of various computational models is outlined below:

Computational ModelApplicationPredicted Properties
Quantum Mechanics (QM)Electronic structure and geometry optimization.Molecular orbitals, charge distribution, reaction energies.
Molecular Dynamics (MD)Simulation of molecular motion and interactions.Conformational preferences, binding free energies.
QSARCorrelation of structure with biological activity.Potency, selectivity, ADME properties.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) has the potential to dramatically accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. These technologies allow for the rapid synthesis and screening of large libraries of compounds, enabling a more efficient exploration of chemical space. rug.nlresearchgate.net

Future research in this area will focus on:

Development of Automated Synthetic Routes: Adapting existing synthetic methods for 3-azabicyclo[3.1.1]heptane derivatives to be compatible with automated synthesis platforms. This will enable the on-demand synthesis of compound libraries for screening. rug.nl

High-Throughput Screening (HTS): Utilizing HTS to rapidly screen libraries of this compound derivatives against a wide range of biological targets to identify new hits. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): Employing AI and ML algorithms to analyze the large datasets generated from HTS and to guide the design of subsequent generations of compounds with improved properties. nih.gov This approach represents a shift from traditional HTS to a more predictive, AI-driven discovery process. nih.gov

The synergy between these technologies is expected to significantly shorten the timeline for the development of new therapeutics based on the this compound scaffold.

TechnologyRole in Drug DiscoveryPotential Impact on this compound Research
Automated SynthesisRapid generation of compound libraries.Accelerated synthesis of diverse derivatives for screening.
High-Throughput Screening (HTS)Rapid biological evaluation of large numbers of compounds.Identification of new biological activities and lead compounds.
Artificial Intelligence (AI) / Machine Learning (ML)Data analysis, predictive modeling, and compound design.More efficient optimization of lead compounds and discovery of novel scaffolds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.